(4-Chloro-3-methoxyphenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-methoxyphenyl)methanesulfonyl chloride is an organosulfur compound with a molecular structure that includes a chloro-substituted methoxyphenyl group attached to a methanesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of 4-chloro-3-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Chloro-3-methoxyphenol+Methanesulfonyl chloride→(4-Chloro-3-methoxyphenyl)methanesulfonyl chloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
Scientific Research Applications
(4-Chloro-3-methoxyphenyl)methanesulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The reactivity of (4-Chloro-3-methoxyphenyl)methanesulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group can readily react with nucleophiles, leading to the formation of various derivatives. The mechanism typically involves the nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog without the chloro and methoxy substituents.
(4-Chlorophenyl)methanesulfonyl chloride: Lacks the methoxy group.
(4-Methoxyphenyl)methanesulfonyl chloride: Lacks the chloro group.
Uniqueness
(4-Chloro-3-methoxyphenyl)methanesulfonyl chloride is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C8H8Cl2O3S |
---|---|
Molecular Weight |
255.12 g/mol |
IUPAC Name |
(4-chloro-3-methoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O3S/c1-13-8-4-6(2-3-7(8)9)5-14(10,11)12/h2-4H,5H2,1H3 |
InChI Key |
UDUBOCKGHRTRTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.